molecular formula C15H13F3O B8393742 2-[4-(Trifluoromethyl)benzyloxy]toluene

2-[4-(Trifluoromethyl)benzyloxy]toluene

Cat. No.: B8393742
M. Wt: 266.26 g/mol
InChI Key: QWIPDZAZCUKLHX-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)benzyloxy]toluene is a chemical compound of interest in organic chemistry and materials science research. Compounds featuring a benzyloxy group linked to a toluene core and substituted with a trifluoromethyl group are often explored as key intermediates or building blocks in the synthesis of more complex molecules. The trifluoromethyl group is known to impart significant changes to a molecule's properties, including enhanced metabolic stability, lipophilicity, and electronic characteristics, making it a valuable moiety in medicinal chemistry and agrochemical development. Researchers utilize this compound and its derivatives in various applications, such as the development of pharmaceuticals, liquid crystals, and functional polymers. This product is intended for use as a reference standard or synthetic intermediate in a controlled laboratory setting. It is supplied with comprehensive analytical data to ensure identity and purity for research applications. Handle with appropriate safety precautions. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H13F3O

Molecular Weight

266.26 g/mol

IUPAC Name

1-methyl-2-[[4-(trifluoromethyl)phenyl]methoxy]benzene

InChI

InChI=1S/C15H13F3O/c1-11-4-2-3-5-14(11)19-10-12-6-8-13(9-7-12)15(16,17)18/h2-9H,10H2,1H3

InChI Key

QWIPDZAZCUKLHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of autoimmune diseases and cancer.

Treatment of Autoimmune Disorders

Research indicates that derivatives of 2-[4-(trifluoromethyl)benzyloxy]toluene can serve as intermediates in synthesizing compounds that target S1P (sphingosine-1-phosphate) receptors, which are implicated in disorders such as psoriasis and multiple sclerosis. For instance, a study highlighted a specific derivative that demonstrated significant efficacy in reducing lymphocyte counts in animal models, indicating potential for treating autoimmune conditions .

Anticancer Properties

Another area of interest is the anticancer activity of compounds derived from this compound. Research has shown that these compounds can exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Material Science Applications

In addition to medicinal uses, this compound has applications in material science, particularly in the development of advanced materials with specific properties.

Synthesis of Functional Polymers

The compound can be utilized as a building block for synthesizing functional polymers with enhanced thermal stability and chemical resistance. These polymers are valuable in industries ranging from electronics to coatings .

Dyes and Sensors

Research has also explored the use of this compound in creating dyes and sensors. Its unique chemical structure allows it to interact with light in specific ways, making it suitable for applications in optical sensors and colorimetric detection systems .

Case Study: Synthesis of S1P Receptor Modulators

A study focused on synthesizing a specific S1P receptor modulator using this compound as a precursor. The results demonstrated that the synthesized compound effectively reduced inflammatory markers in animal models, showcasing its potential as a therapeutic agent for autoimmune diseases .

Case Study: Development of Anticancer Agents

Another research project investigated the anticancer properties of derivatives synthesized from this compound. The study reported significant tumor reduction in treated mice compared to control groups, suggesting promising avenues for further development .

Data Tables

Here are summarized data tables illustrating key findings related to the applications of this compound.

Application AreaCompound DerivativeKey Findings
Autoimmune Disorders(R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acidReduced lymphocyte counts in animal models
Anticancer TherapyVarious derivativesSelective cytotoxicity against cancer cells
Material ScienceFunctional polymersEnhanced thermal stability and chemical resistance

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Table 1: Substituent Effects and Functional Group Comparison
Compound Name Core Structure Key Functional Groups Substituent Position Electronic Effects
2-[4-(Trifluoromethyl)benzyloxy]toluene Toluene Benzyloxy, para-CF₃ Benzyl ring (para) Strong electron-withdrawing (-CF₃), moderate steric hindrance
4-(Trifluoromethoxy)toluene Toluene Trifluoromethoxy (-OCF₃) Toluene ring (para) Strong electron-withdrawing (-OCF₃), low steric hindrance
BPEB12 (from ) Diethynylbenzene Trifluoromethoxy, difluoro Multiple positions Combined electron-withdrawing effects
Para-xylene Toluene Methyl (-CH₃) Toluene ring (para) Electron-donating, minimal steric hindrance
Key Observations:
  • Electronic Effects : The trifluoromethyl group in this compound is a stronger electron-withdrawing group (EWG) compared to methyl (-CH₃) in para-xylene, which enhances electrophilic substitution resistance .
  • Hybrid Substituents : Compounds like BPEB12 combine multiple EWGs (e.g., trifluoromethoxy and difluoro), leading to synergistic electronic effects useful in materials science .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group increases lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability in drug candidates .
  • Thermal Stability : Trifluoromethylated aromatics generally exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature reactions .
  • Solubility : The benzyloxy group may reduce aqueous solubility compared to smaller substituents like methoxy, necessitating organic solvents (e.g., toluene, as in ) for synthesis .

Preparation Methods

Reaction Mechanism and Optimization

The process follows a classic Williamson ether synthesis pathway:

  • Deprotonation : 4-(Trifluoromethyl)phenol reacts with a base to form a phenoxide ion.

  • Nucleophilic Attack : The phenoxide attacks a benzyl halide (e.g., benzyl bromide or chloride), displacing the halide ion.

  • Product Isolation : The crude product is purified via recrystallization or column chromatography.

Critical parameters include:

  • Base Selection : Potassium carbonate in dimethylformamide (DMF) achieves 85% yield at 80°C. Stronger bases like NaH may cause side reactions.

  • Solvent Effects : Polar aprotic solvents (DMF, dimethylacetamide) enhance ion dissociation, accelerating reaction rates.

  • Temperature : Reflux conditions (100–120°C) are optimal for completing the reaction within 6–8 hours.

Table 1 : Alkylation Conditions and Yields

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF80885
NaOHEtOH701272
NaHTHF60668

Photocatalytic C–O Bond Formation

Recent advances leverage photoredox catalysis for constructing the benzyloxy-toluene linkage. The 9-(4-chloro-2,6-dimethylphenyl)-10-methylacridinium ion ([Acr⁺–XylCl]ClO₄⁻) has demonstrated exceptional activity in oxidizing toluene derivatives under visible light.

Mechanism of Photocatalytic Oxygenation

The triplet electron-transfer state of [Acr⁺–XylCl] (Eₒₓ = +2.21 V vs SCE) oxidizes toluene to a radical cation, which reacts with molecular oxygen to form a peroxyl intermediate. Subsequent disproportionation yields the benzyloxy group:

Toluene+O2hν,[Acr+–XylCl]Benzyloxy Intermediate2-[4-(Trifluoromethyl)benzyloxy]toluene\text{Toluene} + \text{O}_2 \xrightarrow{h\nu, [\text{Acr}^+–\text{XylCl}]} \text{Benzyloxy Intermediate} \rightarrow 2\text{-}[4\text{-(Trifluoromethyl)benzyloxy}]\text{toluene}

Key Advantages :

  • Mild Conditions : Reactions proceed at room temperature under visible light (λ > 420 nm).

  • Selectivity : Minimal over-oxidation to carboxylic acids observed.

Table 2 : Photocatalytic Performance Metrics

CatalystLight SourceO₂ Pressure (atm)Yield (%)
[Acr⁺–XylCl]ClO₄⁻450 nm LED178
[Acr⁺–Mes]ClO₄⁻450 nm LED1<5

Grignard Reagent-Based Coupling

An alternative route employs Grignard reagents to couple trifluoromethylbenzyl precursors with toluene derivatives. This method is advantageous for introducing sterically hindered groups.

Synthetic Protocol

  • Grignard Formation : 4-(Trifluoromethyl)benzyl magnesium bromide is prepared from the corresponding benzyl bromide.

  • Coupling Reaction : The Grignard reagent reacts with toluoyl chloride in tetrahydrofuran (THF) at −20°C.

  • Workup : Hydrolysis with ammonium chloride yields the crude product, purified via silica gel chromatography.

Challenges :

  • Moisture Sensitivity: Requires strict anhydrous conditions.

  • Byproduct Formation**: Competing Friedel-Crafts alkylation may occur without temperature control.

Purification and Characterization

Recrystallization Techniques

High-purity 2-[4-(Trifluoromethyl)benzyloxy]toluene (>99%) is obtained via recrystallization from acetone/ether (3:1 v/v), exploiting differential solubility at low temperatures.

Analytical Validation

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–7.8 ppm; the trifluoromethyl group shows a singlet at δ −62.5 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 296 (M⁺) confirms the molecular formula C₁₅H₁₁F₃O.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Alkylation : Preferred for scalability (batch reactor compatibility) but generates halide waste.

  • Photocatalysis : Eco-friendly (O₂ as oxidant) but requires specialized UV/visible light reactors.

Table 3 : Industrial Feasibility Metrics

MethodCapital CostOperational CostEnvironmental Impact
AlkylationLowModerateHigh (solvent waste)
PhotocatalysisHighLowLow

Q & A

Q. What are the common synthetic routes for 2-[4-(Trifluoromethyl)benzyloxy]toluene, and what key reaction conditions should be considered?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) under inert atmospheres (argon) is effective. Key conditions include:
  • Solvent : Toluene or triethylamine for reflux (60–100°C) .
  • Catalysts : Tetrakis(triphenylphosphine)palladium(0) (0.09 mmol) and CuI (0.2 g) for facilitating coupling reactions .
  • Reaction Monitoring : Thin-layer chromatography (TLC) to track progress .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming its structure?

  • Methodological Answer : Structural confirmation requires multi-technique analysis:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons, trifluoromethyl groups, and ether linkages.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detection of C-O-C (ether) and CF3_3 stretching vibrations.
    Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Q. What solvents and catalysts are typically employed in the synthesis of aryl ether derivatives like this compound?

  • Methodological Answer :
  • Solvents : Toluene is preferred for high-temperature reactions due to its boiling point (110°C). Triethylamine is used as a base in amidation reactions .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling, and CuI for accelerating Sonogashira reactions .

Advanced Research Questions

Q. How can computational chemistry be utilized to predict the reactivity and stability of this compound in different reaction environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene vs. polar aprotic solvents) to optimize reaction media.
  • Thermodynamic Stability : Compute Gibbs free energy changes to predict byproduct formation .

Q. What strategies are effective in resolving contradictory spectroscopic data during the structural elucidation of this compound?

  • Methodological Answer :
  • Multi-Nuclear NMR : Use 19^19F NMR to resolve ambiguities in trifluoromethyl group positioning.
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the ether linkage and substituent geometry.
  • Isotopic Labeling : Introduce 2^2H or 13^13C labels to trace reaction pathways and validate intermediates .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity, and how can they be addressed?

  • Methodological Answer :
  • Key Challenges : Catalyst leaching, solvent recovery, and exothermicity in large batches.
  • Solutions :
  • Continuous Flow Systems : Improve heat dissipation and reduce side reactions.
  • Catalyst Immobilization : Use silica-supported Pd catalysts for recyclability .
  • Purity Control : Recrystallization from methanol or column chromatography under optimized solvent gradients .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound across different studies?

  • Methodological Answer :
  • Variable Screening : Compare catalyst loadings (e.g., 0.09 mmol vs. 0.15 mmol Pd), solvent purity, and reaction times.
  • Reproducibility Protocols : Standardize inert atmosphere conditions (argon vs. nitrogen) and moisture control.
  • Statistical Analysis : Apply ANOVA to identify significant variables affecting yield .

Methodological Best Practices

  • Reaction Optimization : Use Design of Experiments (DoE) to map parameter interactions (temperature, catalyst ratio).
  • Safety Protocols : Handle trifluoromethyl precursors in fume hoods due to potential volatility .

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